2H-Tetrazole, 2-cyclohexyl-5-phenyl-
Description
Significance of Tetrazoles as Nitrogen-Rich Heterocycles in Synthetic Chemistry
Tetrazoles are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their high nitrogen content contributes to their unique chemical and physical properties, making them valuable building blocks in various fields of chemistry. In synthetic chemistry, tetrazoles are recognized for their role as bioisosteres of carboxylic acids, a feature that has been extensively exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. Beyond their use in pharmaceuticals, tetrazole derivatives have found applications as energetic materials, ligands in coordination chemistry, and key intermediates in the synthesis of other heterocyclic systems. The versatility of the tetrazole ring, coupled with the numerous methods for its synthesis and functionalization, underscores its significance in modern organic synthesis.
Distinctive Features of 2-Substituted Tetrazoles in Organic Synthesis and Reactivity
The substitution pattern on the tetrazole ring significantly influences its properties and reactivity. Specifically, 2,5-disubstituted tetrazoles, a class to which 2-cyclohexyl-5-phenyl-2H-tetrazole belongs, exhibit distinct characteristics. Unlike their 1,5-disubstituted isomers, the substituents at the 2- and 5-positions can sterically and electronically fine-tune the reactivity of the tetrazole core. The synthesis of 2,5-disubstituted tetrazoles often requires regioselective methods to control the position of the incoming substituent on the nitrogen atoms of the ring. The reactivity of these compounds is diverse, ranging from cycloaddition reactions to thermal or photochemical extrusion of dinitrogen, which provides a pathway to reactive intermediates like nitrilimines. This reactivity profile makes 2,5-disubstituted tetrazoles valuable precursors for the synthesis of a wide array of other complex molecules.
Scope and Research Focus on 2H-Tetrazole, 2-cyclohexyl-5-phenyl-
This article focuses specifically on the chemical compound 2H-Tetrazole, 2-cyclohexyl-5-phenyl-. The scope is centered on providing a detailed account of its synthesis and characterization based on available scientific literature. The primary research focus is to present concrete experimental details and spectroscopic data that define this particular molecule. By concentrating solely on this compound, this article aims to provide a thorough and scientifically accurate resource for researchers interested in the specific properties and preparation of 2-cyclohexyl-5-phenyl-2H-tetrazole.
Structure
3D Structure
Properties
CAS No. |
140406-56-0 |
|---|---|
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-cyclohexyl-5-phenyltetrazole |
InChI |
InChI=1S/C13H16N4/c1-3-7-11(8-4-1)13-14-16-17(15-13)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
RBURPPYVKCKFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis of 2 Cyclohexyl 5 Phenyl 2h Tetrazole
A documented method for the synthesis of 2-cyclohexyl-5-phenyl-2H-tetrazole involves the intermolecular amination of cyclohexane (B81311) with 5-phenyl-2H-tetrazole. rsc.org This reaction is facilitated by a catalytic system and an oxidant.
The reaction proceeds by combining 5-phenyl-2H-tetrazole with cyclohexane in the presence of tetrabutylammonium (B224687) iodide (Bu4NI) as a catalyst and aqueous tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org The mixture is heated in dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Table 1: Reaction Parameters for the rsc.org
| Parameter | Value |
|---|---|
| Starting Material 1 | 5-phenyl-2H-tetrazole |
| Starting Material 2 | Cyclohexane |
| Catalyst | Tetrabutylammonium iodide (Bu4NI) |
| Oxidant | 70% aqueous tert-butyl hydroperoxide (TBHP) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
The reaction yields the desired product, 2-cyclohexyl-5-phenyl-2H-tetrazole, which can be isolated and purified using column chromatography on silica (B1680970) gel with a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. rsc.org
Advanced Spectroscopic and Computational Characterization of 2h Tetrazole, 2 Cyclohexyl 5 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2-cyclohexyl-5-phenyl-2H-tetrazole is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl and phenyl groups. The protons of the phenyl ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the cyclohexyl ring would be found in the aliphatic region (δ 1.0-5.0 ppm), with the proton on the carbon attached to the tetrazole ring (the methine proton) appearing at the downfield end of this range due to the deshielding effect of the nitrogen-rich ring.
The ¹³C NMR spectrum provides key information for confirming the 2,5-disubstitution pattern. The chemical shift of the carbon atom in the tetrazole ring (C5) is particularly diagnostic. For 2,5-disubstituted tetrazoles, this signal typically appears in the range of δ 161-165 ppm. nih.gov This is significantly downfield from the signal for the corresponding carbon in 1,5-disubstituted isomers, which appears around δ 154 ppm. mdpi.com The carbons of the phenyl and cyclohexyl rings will resonate at their characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Tetrazole, 2-cyclohexyl-5-phenyl-
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Tetrazole C5 | - | ~163 |
| Phenyl-C (ipso) | - | ~125-130 |
| Phenyl-C (ortho, meta, para) | ~7.4-8.2 | ~128-131 |
| Cyclohexyl-C1 (methine) | ~4.5-5.0 | ~60-65 |
| Cyclohexyl-C (other) | ~1.2-2.5 | ~25-35 |
Two-Dimensional NMR Techniques (e.g., HMBC)
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the connectivity of the molecule. Key HMBC correlations would be expected between the cyclohexyl methine proton and the tetrazole ring carbon (C5), as well as between the ortho-protons of the phenyl ring and the tetrazole carbon. These correlations would definitively establish the 2-cyclohexyl and 5-phenyl substitution pattern on the tetrazole ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For 2-cyclohexyl-5-phenyl-2H-tetrazole, the vibrational spectra would be characterized by modes associated with the tetrazole ring, the phenyl group, and the cyclohexyl group.
The tetrazole ring itself has several characteristic vibrations, including N=N and C=N stretching modes, as well as ring breathing and deformation modes. These are typically observed in the 1000-1600 cm⁻¹ region. researchgate.net The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The cyclohexyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers.
Table 2: Expected Vibrational Frequencies for 2H-Tetrazole, 2-cyclohexyl-5-phenyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Phenyl C-H Stretch | 3100-3000 |
| Cyclohexyl C-H Stretch | 3000-2850 |
| C=N and N=N Stretch (Tetrazole) | 1600-1400 |
| C=C Stretch (Phenyl) | 1600-1450 |
| Ring Vibrations (Tetrazole) | 1300-1000 |
| C-H Bending | 1470-1350 |
Mass Spectrometry (HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For 2-cyclohexyl-5-phenyl-2H-tetrazole, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.
The fragmentation of 2,5-disubstituted tetrazoles under electron impact (EI) or other ionization methods often involves the characteristic loss of a molecule of nitrogen (N₂). mdpi.com This is due to the thermal and electronic instability of the tetrazole ring, which readily eliminates dinitrogen to form a more stable intermediate. The resulting fragment ion would then undergo further fragmentation, likely involving the loss of the cyclohexyl or phenyl groups. A common fragmentation pattern noted for similar compounds is the loss of nitrogen from a weak molecular ion to produce the base peak. mdpi.com
Table 3: Predicted Major Fragments in the Mass Spectrum of 2H-Tetrazole, 2-cyclohexyl-5-phenyl-
| Fragment Ion | Proposed Structure |
|---|---|
| [M]⁺• | C₁₃H₁₆N₄⁺• |
| [M - N₂]⁺• | C₁₃H₁₆N₂⁺• |
| [M - C₆H₁₁]⁺ | C₇H₅N₄⁺ |
| [C₆H₅CN]⁺• | Benzonitrile radical cation |
| [C₆H₁₁]⁺ | Cyclohexyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-cyclohexyl-5-phenyl-2H-tetrazole is expected to be dominated by π → π* transitions associated with the conjugated system of the phenyl ring and the tetrazole moiety. Based on data from related 2-phenyl-2H-tetrazole derivatives, strong absorption bands are anticipated in the UV region. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine exhibits strong absorptions at 274 nm and 236 nm. mdpi.com Similarly, other phenyl-tetrazole derivatives show absorption bands around 255 nm. nist.gov
Table 4: Expected UV-Vis Absorption Data for 2H-Tetrazole, 2-cyclohexyl-5-phenyl-
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~250-280 |
X-ray Diffraction Analysis for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure for 2H-Tetrazole, 2-cyclohexyl-5-phenyl- has been reported, analysis of related structures provides insights into the expected molecular geometry.
X-ray data for other 2,5-disubstituted tetrazoles show that the tetrazole ring is a planar, aromatic system. nih.gov The dihedral angle between the phenyl ring and the tetrazole ring can vary depending on the substituents and crystal packing forces, but some degree of conjugation is often observed. nih.gov The cyclohexyl group would likely adopt a chair conformation, which is its most stable arrangement. The bond lengths and angles within the tetrazole ring would be consistent with those of other 2,5-disubstituted tetrazoles.
Crystallographic Data Analysis and Parameter Refinement (e.g., SHELX software)
No crystallographic information file (CIF) or related X-ray diffraction data for 2H-Tetrazole, 2-cyclohexyl-5-phenyl- could be located. As such, an analysis of its crystal structure, unit cell parameters, space group, and refinement details using software like SHELX is not possible.
Intermolecular Interactions in Crystal Structures
Without crystallographic data, a detailed examination of the intermolecular forces, such as hydrogen bonding, van der Waals interactions, or π-π stacking, that would govern the crystal packing of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- cannot be conducted.
Quantum Chemical Calculations and Theoretical Studies
No published theoretical studies employing quantum chemical methods for 2H-Tetrazole, 2-cyclohexyl-5-phenyl- were found.
Density Functional Theory (DFT) for Electronic Structure and Conformation
There are no available DFT studies detailing the electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, or conformational analysis of 2H-Tetrazole, 2-cyclohexyl-5-phenyl-.
Ab Initio Methods in Predicting Spectroscopic Properties
Similarly, no research articles utilizing ab initio calculations to predict the spectroscopic properties (such as vibrational frequencies for IR and Raman spectra, or electronic transitions for UV-Vis spectra) of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- could be retrieved.
Mechanistic Investigations of 2h Tetrazole, 2 Cyclohexyl 5 Phenyl Reactivity and Stability
Thermal Decomposition Pathways and Nitrogen Extrusion Mechanisms
The thermal behavior of 2,5-disubstituted tetrazoles is characterized by the cleavage of the tetrazole ring, a process driven by the favorable thermodynamics of releasing a stable dinitrogen (N₂) molecule. This decomposition typically proceeds through a high-energy transition state, leading to the formation of a nitrilimine intermediate.
Upon heating, 2H-Tetrazole, 2-cyclohexyl-5-phenyl- is expected to undergo a concerted, unimolecular extrusion of N₂. This reaction is a well-established pathway for 2,5-disubstituted tetrazoles, yielding a highly reactive 1,3-dipole known as a nitrilimine. akjournals.comacs.org The specific intermediate formed would be N-cyclohexyl-C-phenylnitrilimine.
The general transformation can be depicted as follows:
Figure 1: Thermal Decomposition of 2H-Tetrazole, 2-cyclohexyl-5-phenyl-
Image of the thermal decomposition of 2-cyclohexyl-5-phenyl-2H-tetrazole into N-cyclohexyl-C-phenylnitrilimine and N₂.
Once generated, the nitrilimine is not typically isolable under these conditions and rapidly undergoes subsequent reactions. The specific transformations depend on the reaction environment. In the absence of trapping agents, nitrilimines can dimerize to form 1,2,4,5-tetrazines or undergo rearrangements. For instance, diaryl-substituted nitrilimines have been observed to yield 1,2,4,5-tetrazines and 1,2,4-triazoles as the main products in the melt phase. akjournals.com The formation of triazoles suggests that under drastic thermal conditions, the nitrilimine may further fragment into a nitrene and a nitrile, which then recombine. akjournals.com
Photoinduced Reactivity and Radical Generation
Photolysis provides an alternative, often milder, method for activating 2,5-disubstituted tetrazoles. Irradiation with UV light can cleave the tetrazole ring, also generating a nitrilimine intermediate, but potentially accessing different reaction manifolds, including those involving radical species. nih.govnih.govnih.gov
While the primary photochemical event is nitrogen extrusion, the subsequent reactivity of excited states or intermediates can involve hydrogen atom transfer (HAT). In related systems, such as phenyl (methyl-tetrazolyl) ketone, the photogenerated triplet excited state can abstract a hydrogen atom from a suitable donor solvent (e.g., 2-propanol or cyclohexane). researchgate.net This process leads to the formation of ketyl radicals. researchgate.net For 2H-Tetrazole, 2-cyclohexyl-5-phenyl-, a similar mechanism could be envisioned where an excited state of the tetrazole or the resulting nitrilimine abstracts a hydrogen atom from the solvent or another molecule. The presence of the cyclohexyl group, with its abundance of C-H bonds, could also potentially lead to intramolecular HAT processes under certain conditions, although this is speculative. The mechanism of HAT can be a concerted one-step transfer of a proton and an electron or a stepwise process depending on the polarity of the solvent. researchgate.net
Photoinduced electron transfer (PET) is another key reactivity pathway. In polar solvents, a two-step process can occur where an electron is first transferred, followed by a proton (a form of proton-coupled electron transfer). researchgate.net In less polar environments, a simultaneous transfer of an electron and a proton is more likely. researchgate.net For 2H-Tetrazole, 2-cyclohexyl-5-phenyl-, photoexcitation could lead to an excited state with sufficient redox potential to engage in electron transfer with a suitable donor or acceptor molecule. This can result in the formation of radical ions. For example, in a polar solvent like acetonitrile, a related tetrazolyl ketone was observed to form a zwitterionic diradical via an initial electron transfer step. researchgate.net The generation of such charged radical species opens up unique reaction pathways that are inaccessible through purely thermal methods.
Reaction Kinetics and Thermodynamic Considerations
The thermal decomposition of tetrazoles is an endothermic process requiring significant activation energy to overcome the aromatic stability of the ring. The activation energy (Ea) for the thermal decomposition of various energetic tetrazole derivatives has been reported in the range of 130 to over 300 kJ·mol⁻¹. nih.govenergetic-materials.org.cn The pre-exponential factor (A) is also typically high, reflecting the significant change in entropy upon release of gaseous N₂.
The table below presents representative kinetic and thermodynamic data for the decomposition of various nitrogen-rich heterocyclic compounds, which can serve as a proxy for estimating the behavior of 2H-Tetrazole, 2-cyclohexyl-5-phenyl-.
| Compound | Decomposition Temp (°C) | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Reference |
|---|---|---|---|---|
| 2,2-Azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | 270 - 300 | 174.69 | 1016.60 | energetic-materials.org.cn |
| 3,6-Dinitroamino nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govnih.govresearchgate.nettetrazine (DNTT) | 113 - 114 | 292.2 | - | nih.gov |
| Asymmetrically substituted tetrazine | 155 | 158.7 | 1015.1 | nih.gov |
| 4,4′-Azobis-1,2,4-triazole (ATRZ) | 270 - 330 | 381.1 - 393.4 | 1034.30 - 1035.76 | acs.org |
The Gibbs free energy of activation (ΔG‡) for such reactions is positive, indicating a non-spontaneous process at room temperature, which aligns with the observed stability of tetrazoles under ambient conditions. The large, positive entropy of activation (ΔS‡) is a hallmark of these reactions, driven by the formation of gaseous N₂ from a solid or liquid reactant. nih.gov
Solvent Effects on Reaction Mechanisms
The solvent environment plays a crucial role in the reactivity and stability of 2H-tetrazole derivatives, including 2-cyclohexyl-5-phenyl-2H-tetrazole. The polarity, proticity, and coordinating ability of the solvent can significantly influence reaction rates, product distributions, and the stability of intermediates and transition states. Mechanistic investigations have revealed that the choice of solvent can be a determining factor in the outcome of reactions involving the tetrazole ring.
The effect of the solvent is particularly pronounced in reactions where charge separation develops in the transition state. Polar solvents are generally observed to accelerate reactions that proceed through polar transition states or charged intermediates due to favorable solvation of these species. Conversely, nonpolar solvents may favor reactions that proceed through nonpolar pathways.
Detailed research findings on related tetrazole derivatives provide insights into the expected solvent effects on 2H-Tetrazole, 2-cyclohexyl-5-phenyl-. For instance, in the synthesis of 5-phenyl-1H-tetrazole, polar aprotic solvents like DMF and DMSO have been shown to facilitate the cycloaddition, leading to moderate conversions. researchgate.net However, the use of a weak polar solvent like toluene (B28343) resulted in no product formation, which was attributed to the poor solubility of the reactants. researchgate.net Water, a polar protic solvent, was found to be the most effective medium for this particular synthesis, highlighting the complex interplay of polarity and proticity. researchgate.net
The photochemical reactivity of tetrazole derivatives is also highly dependent on the solvent. researchgate.net Studies on phenyl (methyl-tetrazolyl) ketone have shown that in a polar, non-hydrogen-bond-donating solvent like acetonitrile, a zwitterionic diradical is formed. researchgate.net In contrast, in less polar or nonpolar solvents such as 2-propanol and cyclohexane (B81311), which are capable of hydrogen atom donation, the reaction proceeds via a one-step hydrogen atom transfer. researchgate.net These findings suggest that the reaction mechanism of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- under photochemical conditions could be similarly influenced by the solvent's ability to support charge separation versus its hydrogen-donating capability.
Furthermore, the tautomeric equilibrium between 1H- and 2H-tetrazoles, which is a fundamental aspect of tetrazole chemistry, is known to be influenced by the solvent. nih.gov While the 2H-tautomer is often more stable in the gas phase, the 1H-tautomer is typically predominant in solution. nih.gov The specific solvent environment can shift this equilibrium, thereby affecting the concentration of the reactive species and influencing subsequent reaction pathways.
The following interactive data table summarizes the observed and expected effects of different types of solvents on the reaction mechanisms of tetrazole derivatives, which can be extrapolated to 2H-Tetrazole, 2-cyclohexyl-5-phenyl-.
Applications of 2h Tetrazole, 2 Cyclohexyl 5 Phenyl in Advanced Materials Science and Catalysis
Integration into Polymer Architectures and Coatings
There is currently no specific information available in peer-reviewed literature regarding the integration of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- into polymer architectures or coatings. However, the parent compound, 5-phenyl-2H-tetrazole, has been noted for its use in creating advanced materials, including polymers and coatings, to enhance durability and environmental resistance. chemimpex.com
Role in Enhancing Material Performance Characteristics
No specific research data exists on the role of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- in enhancing material performance characteristics. Generally, tetrazole-containing polymers are investigated for their potential to improve thermal stability, refractive index, and gas barrier properties. The high nitrogen content of the tetrazole ring can contribute to char formation upon heating, which can enhance fire retardancy.
Table 1: Potential Performance Enhancements by Tetrazole Moieties in Polymers (Generalized)
| Performance Characteristic | Potential Contribution of Tetrazole Moiety |
| Thermal Stability | High decomposition temperature of the tetrazole ring |
| Fire Retardancy | High nitrogen content promoting char formation |
| Refractive Index | Presence of aromatic and heterocyclic rings |
| Gas Barrier Properties | Increased polymer chain packing and polarity |
Note: This table is illustrative and based on general properties of tetrazole-containing polymers, not specific data for 2H-Tetrazole, 2-cyclohexyl-5-phenyl-.
Utility as a Ligand in Coordination Chemistry
While there are no specific studies on the use of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- as a ligand, the tetrazole moiety is well-established as a versatile ligand in coordination chemistry. unimi.it The deprotonated tetrazole ring can coordinate to metal ions through its four nitrogen atoms in various modes, making it a valuable building block for coordination polymers and metal-organic frameworks (MOFs). unimi.it The presence of the cyclohexyl and phenyl groups on the 2- and 5-positions, respectively, would influence the steric and electronic properties of the resulting metal complexes.
Application in Catalytic Systems and Metal-Organic Frameworks
There is no specific information on the application of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- in catalytic systems or its use as a linker in metal-organic frameworks. However, tetrazole-based ligands are widely used to construct MOFs with applications in gas storage, separation, and catalysis. rsc.orgrsc.org The nitrogen-rich pores of tetrazole-based MOFs can provide active sites for catalytic reactions. scielo.br For instance, complexes of cobalt and nickel with a tetrazole-carboxylate connector have shown catalytic activity in oxidation reactions. scielo.br
Table 2: Examples of Tetrazole-Based Ligands in MOFs and Catalysis (Generalized)
| Ligand Type | Metal Ion | Application |
| Tetrazole-carboxylate | Co(II), Ni(II) | Catalytic oxidation |
| Bis-tetrazole | Mn(II) | Gas sorption |
| Tri-topic tetrazole | Cu(II) | CO2 adsorption |
Note: This table provides general examples and does not include 2H-Tetrazole, 2-cyclohexyl-5-phenyl-, for which specific data is unavailable.
Energetic Materials Research (General Tetrazole Context)
There are no specific studies that evaluate 2H-Tetrazole, 2-cyclohexyl-5-phenyl- as an energetic material. However, the tetrazole ring is a key component in a significant amount of research into energetic materials due to its high nitrogen content and large positive enthalpy of formation. mdpi.com These properties result in the release of a substantial amount of energy and the formation of the stable, environmentally benign dinitrogen gas upon decomposition. Research in this field often focuses on synthesizing tetrazole derivatives with a high density and a good oxygen balance to improve detonation performance.
Analytical Chemistry Reagent Development
No specific applications of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- in analytical chemistry reagent development have been documented. In a broader context, 5-phenyl-2H-tetrazole is mentioned as being employed as a reagent in analytical methods to aid in the detection and quantification of other chemical substances. chemimpex.com The specific properties of the cyclohexyl derivative that might be leveraged for analytical purposes, such as in chromatography or as a sensor component, have not been explored.
Exploration of Bioisosteric Principles in 2h Tetrazole, 2 Cyclohexyl 5 Phenyl Chemistry
Tetrazole Ring as a Carboxylic Acid Mimic: Structural and Electronic Similarities
The utility of the tetrazole moiety as a bioisostere for a carboxylic acid is rooted in their shared physicochemical properties, particularly under physiological conditions. researchgate.net Although they differ in atomic composition, their electronic and structural characteristics exhibit remarkable similarity. researchgate.net
Key similarities include their pKa values, with 5-substituted tetrazoles having a pKa in the range of 4.5–4.9, which is comparable to the 4.2–4.4 range of carboxylic acids. rug.nlnih.gov This ensures that, like carboxylic acids, the tetrazole ring is ionized at a physiological pH of 7.4, forming the tetrazolate anion. researchgate.netrug.nl Both the tetrazole ring and the carboxylate group are planar, a feature that is crucial for interacting with flat receptor surfaces. researchgate.netrug.nl
The negative charge on the tetrazolate anion is delocalized over the four nitrogen atoms of the ring, just as the charge on a carboxylate anion is delocalized over two oxygen atoms. rug.nl This charge delocalization is favorable for receptor-ligand interactions. rug.nl Despite differences in their chemical nature and the number of atoms, the tetrazole and carboxylate anions exhibit nearly identical average electron densities and a very similar topography of their electrostatic potential. researchgate.net This electronic resemblance is a fundamental reason for the successful bioisosteric replacement. Furthermore, the hydrogen bond environments of tetrazoles and carboxylic acids, as well as their deprotonated forms, are topologically and energetically similar. researchgate.netresearchgate.net
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Reference |
| pKa | 4.2 - 4.4 | 4.5 - 4.9 | rug.nlnih.gov |
| Ionization at pH 7.4 | Yes (Carboxylate) | Yes (Tetrazolate) | researchgate.netrug.nl |
| Structure | Planar | Planar | researchgate.netrug.nl |
| Charge | Delocalized over 2 Oxygen atoms | Delocalized over 4 Nitrogen atoms | rug.nl |
| Electrostatic Potential | Similar to Tetrazolate | Similar to Carboxylate | researchgate.net |
| Average Electron Density | Similar to Tetrazolate | Similar to Carboxylate | researchgate.net |
Interactions with Molecular Recognition Sites: A Theoretical Perspective
From a theoretical standpoint, the tetrazolate anion's interaction with molecular recognition sites, such as enzyme active sites or receptors, is governed by its distinct electronic and geometric profile. The nitrogen-rich tetrazole ring provides more opportunities to form hydrogen bonds compared to a carboxylate. researchgate.netrug.nl
While both groups can participate in strong electrostatic interactions, the spatial arrangement of the hydrogen bond acceptors differs significantly. nih.gov The lone pairs on the carboxylate oxygens define a specific geometry for hydrogen bonding within the O-C-O plane. nih.gov In contrast, the tetrazolyl ring can form four orthogonal hydrogen bonds in the plane of the five-membered ring, offering a different spatial orientation for interaction. nih.gov This can lead to unique binding modes not achievable by the carboxylate group. For instance, the deprotonated tetrazole ring, with its additional Lewis bases, can form extra hydrogen bonds with receptor side chains that would not be possible for a carboxylate. nih.gov
Furthermore, the hydrogen bond environments around tetrazolate substituents extend approximately 1.2 Å further from the core of the connected molecule compared to a carboxylate. researchgate.net This implies that for a tetrazole-containing ligand to bind effectively, the protein binding site may need to be flexible enough to accommodate this difference and form strong hydrogen bonds. researchgate.net The increased number of nitrogen atoms in the tetrazole ring also presents the possibility of engaging in π-stacking interactions with aromatic residues at the binding site. researchgate.net
Influence of Substituents (Cyclohexyl, Phenyl) on Bioisosteric Profile
The cyclohexyl group at the N2 position has a profound impact on the molecule's properties. As a bulky, non-planar, and lipophilic alkyl group, it significantly increases the steric bulk and hydrophobicity of the compound compared to an N-unsubstituted or small N-alkyl tetrazole. This substitution at the N2 position fixes the tautomeric form, preventing the proton mobility seen in 1H-tetrazoles. nih.gov This "locking" of the structure into the 2,5-disubstituted form creates a specific and rigid presentation of the molecule to its biological target. The geometric characteristics of 2,5-disubstituted tetrazoles, including the bond angles and distances of the substituents, are well-defined and contribute to a more constrained conformation. nih.gov This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.
| Substituent | Position | Key Influences on Bioisosteric Profile | Potential Interactions | Reference |
| Phenyl | C5 | Increases lipophilicity; provides a scaffold for interactions. | π–π stacking with aromatic residues. | nih.govnih.gov |
| Cyclohexyl | N2 | Increases steric bulk and lipophilicity; fixes tautomeric form; induces conformational rigidity. | Hydrophobic interactions. | nih.govcore.ac.uk |
Future Directions and Emerging Research Avenues for 2h Tetrazole, 2 Cyclohexyl 5 Phenyl
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of tetrazoles, while effective, often involves harsh reagents and generates significant waste. The future of synthesizing 2H-Tetrazole, 2-cyclohexyl-5-phenyl- lies in the development of novel and sustainable routes that are both environmentally benign and economically viable.
One promising approach is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. core.ac.ukmit.edu This methodology minimizes the handling of hazardous intermediates, a significant advantage when working with azides, which are common precursors in tetrazole synthesis. core.ac.ukmit.edu The enclosed nature of flow systems also reduces solvent emissions, contributing to a greener process.
Another key area of development is the use of green solvents and catalysts . Research is moving away from traditional volatile organic compounds towards more sustainable alternatives like polyethylene (B3416737) glycol (PEG-400) and water. nih.govdntb.gov.ua The catalytic synthesis of tetrazoles is also a focal point, with studies exploring the efficacy of various metal catalysts to facilitate the cycloaddition of nitriles with azides. nih.gov The development of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, further enhancing the sustainability of the process. A recent study highlighted the use of copper oxide nanoparticles supported on activated carbon as an efficient and recyclable catalyst for the synthesis of related nitrogen-containing heterocycles. nih.gov
The principles of green chemistry , such as atom economy and the use of renewable feedstocks, are central to these future synthetic strategies. researchgate.net By designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, the generation of waste is minimized.
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Flow Chemistry | Enhanced safety, higher yields, reduced emissions | Microreactor technology, process optimization |
| Green Solvents | Reduced environmental impact, improved safety | Water-based synthesis, use of bio-solvents like PEG-400 |
| Catalysis | Increased reaction rates, lower energy consumption | Heterogeneous catalysts, nanoparticle catalysis |
Advanced Characterization Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic routes discussed above, a detailed understanding of the reaction kinetics and mechanisms is essential. This necessitates the use of advanced characterization techniques that allow for real-time reaction monitoring .
In-situ spectroscopic techniques are at the forefront of this research. By integrating spectroscopic probes directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. This provides invaluable data for optimizing reaction conditions and maximizing yield. Techniques such as in-situ Infrared (IR) spectroscopy can provide real-time information on the formation of the tetrazole ring. researchgate.net
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as NOESY and HMBC, are also powerful tools for the structural elucidation of complex molecules like 2H-Tetrazole, 2-cyclohexyl-5-phenyl-. nih.gov These techniques can confirm the regiochemistry of the final product, which is a critical aspect of tetrazole synthesis.
The data gathered from these advanced characterization techniques is not only crucial for process optimization but also provides the necessary experimental validation for the theoretical models discussed in the following section.
Theoretical Modeling of Complex Reaction Networks
In parallel with experimental work, theoretical modeling is becoming an indispensable tool for understanding and predicting the behavior of complex reaction networks. Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-silico investigation of reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of a reaction. tandfonline.commdpi.comresearchgate.net
For the synthesis of 2H-Tetrazole, 2-cyclohexyl-5-phenyl-, DFT calculations can be used to:
Predict the most likely reaction pathway.
Identify potential side reactions and byproducts.
Understand the role of catalysts in activating the reactants.
By simulating the reaction at a molecular level, researchers can gain insights that are often difficult or impossible to obtain through experimentation alone. This predictive power can significantly accelerate the development of new and improved synthetic methods. The integration of theoretical modeling with experimental data from real-time monitoring provides a powerful synergistic approach to chemical process development.
| Modeling Technique | Application in Tetrazole Synthesis | Potential Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Identification of transition states, prediction of reaction kinetics |
| Molecular Dynamics (MD) | Simulation of solvent effects | Understanding the role of the reaction medium |
Exploration of New Applications in Specialized Chemical Domains
While tetrazole derivatives are well-established in medicinal chemistry, future research will undoubtedly uncover new applications for 2H-Tetrazole, 2-cyclohexyl-5-phenyl- in other specialized chemical domains. nih.govmdpi.com
One of the most promising areas is in the field of energetic materials . The high nitrogen content and enthalpy of formation of the tetrazole ring make it an attractive moiety for the development of new explosives and propellants. rsc.orgnih.govresearchgate.netnih.gov Research in this area focuses on synthesizing tetrazole derivatives with a favorable balance of energetic performance and thermal stability.
Another emerging application is in materials science . The ability of the tetrazole ring to coordinate with metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials have potential applications in areas such as gas storage, catalysis, and sensing.
The unique electronic properties of the tetrazole ring also make it a candidate for use in organic electronics . Further research may explore the potential of 2H-Tetrazole, 2-cyclohexyl-5-phenyl- and its derivatives as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
